molecular formula C10H10O4 B12548544 Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- CAS No. 144224-87-3

Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-

Cat. No.: B12548544
CAS No.: 144224-87-3
M. Wt: 194.18 g/mol
InChI Key: MRSQWCMSKMAOCK-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- (CAS RN: [21092-94-4]) is a hydroxyacetophenone derivative with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.19 g/mol . Its structure features a phenyl ring substituted with an acetyloxy group (-OAc) at the 3-position and a hydroxyl group (-OH) at the 2-position, connected to an ethanone moiety. This compound is part of a broader class of structurally related acetophenones, which exhibit variations in substituent positions and functional groups, leading to differences in physical properties, reactivity, and applications.

Properties

CAS No.

144224-87-3

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(3-acetyl-2-hydroxyphenyl) acetate

InChI

InChI=1S/C10H10O4/c1-6(11)8-4-3-5-9(10(8)13)14-7(2)12/h3-5,13H,1-2H3

InChI Key

MRSQWCMSKMAOCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- typically involves the acetylation of 3-hydroxyacetophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxy group.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form ethanone derivatives with reduced functional groups.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced ethanone derivatives.

    Substitution: Formation of halogenated ethanone derivatives.

Scientific Research Applications

Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- involves its interaction with various molecular targets. The acetyloxy and hydroxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate enzymatic activities and interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Isomers with C₁₀H₁₀O₄ Formula

The following isomers share the same molecular formula (C₁₀H₁₀O₄ ) but differ in substituent positions:

Compound Name Substituent Positions Melting Point (°C) Synthesis Method Key References
1-[2-(Acetyloxy)-6-hydroxyphenyl]ethanone 2-OAc, 6-OH Not reported Acetylation of 2,6-dihydroxyacetophenone
1-[3-(Acetyloxy)-2-hydroxyphenyl]ethanone 3-OAc, 2-OH 93–95 Enzymatic synthesis (porcine pancreatic lipase, THF, 42–45°C, 60% yield)
1-[3-(Acetyloxy)-4-hydroxyphenyl]ethanone 3-OAc, 4-OH 74–76 Reaction of acetic anhydride with p-hydroxybenzaldehyde (ZnCl₂, 145–150°C, 8% yield)
1-[4-(Acetyloxy)-2-hydroxyphenyl]ethanone 4-OAc, 2-OH Not reported Pyridine-mediated acetylation (95% yield)

Key Observations :

  • Substituent positioning significantly affects melting points. For example, the 3-OAc, 2-OH isomer melts at 93–95°C, while the 3-OAc, 4-OH isomer melts lower (74–76°C) .
  • Synthetic yields vary widely, with enzymatic methods offering moderate efficiency (60%) compared to classical acetylation (up to 95%) .

Compounds with Additional Functional Groups

Several derivatives feature additional substituents, altering their molecular weight and properties:

Compound Name Molecular Formula Substituents/Modifications Applications/Properties References
1-[3-(Diphenylmethyl)-2-hydroxy-4-methoxyphenyl]ethanone C₂₂H₂₀O₃ Diphenylmethyl, methoxy groups Not reported; likely used in organic synthesis
1-(2-Hydroxyphenyl)ethanone N(4)-allyl-3-thiosemicarbazone C₁₈H₁₇N₃O₂S Thiosemicarbazone ligand Antitumor activity (HL-60, HeLa cells)
1-[3-(Acetyloxy)-5-tert-butyl-2-hydroxyphenyl]ethanone C₁₄H₁₈O₄ tert-Butyl group at 5-position Enhanced lipophilicity
1-[5-(2-Acetyloxyethyl)-2-hydroxyphenyl]ethanone C₁₂H₁₄O₄ Ethyl-acetate side chain Environmental detection (aerosols)


Key Observations :

  • Bulky groups (e.g., tert-butyl) increase molecular weight and may enhance stability or solubility in nonpolar solvents .
  • Pharmacological activity is observed in thiosemicarbazone derivatives, where the N(4)-allyl group enhances antitumor efficacy .

Natural and Environmentally Relevant Derivatives

Some compounds are isolated from natural sources or detected in environmental samples:

Compound Name Source/Context Notable Properties References
1-[4-Hydroxy-3-methoxy-5-(3-methyl-2-butenyl)phenyl]ethanone Helianthella uniflora roots Natural product; Claisen rearrangement synthesis (85% yield)
1-(2-Hydroxyphenyl)ethanone Atmospheric aerosols Detected as a partially oxidized organic component
1-(4-Hydroxyphenyl)ethanone Drug impurity (e.g., paracetamol) Regulatory significance

Key Observations :

  • Natural derivatives often involve prenyl or allyl groups , which are synthesized via Claisen rearrangements .

Data Tables

Table 1: Structural and Physical Comparison of C₁₀H₁₀O₄ Isomers

Isomer Substituents Melting Point (°C) Synthesis Yield Spectral Data Available
1-[3-(Acetyloxy)-2-hydroxyphenyl] 3-OAc, 2-OH 93–95 60% ¹H NMR, IR, UV
1-[3-(Acetyloxy)-4-hydroxyphenyl] 3-OAc, 4-OH 74–76 8% None reported
1-[4-(Acetyloxy)-2-hydroxyphenyl] 4-OAc, 2-OH Not reported 95% None reported

Table 2: Pharmacologically Active Derivatives

Compound Bioactivity Mechanism/Application
1-(2-Hydroxyphenyl)ethanone thiosemicarbazone Inhibits HL-60 and HeLa cancer cells Chelates Cu/Ni/Co ions
1-[5-(2-Acetyloxyethyl)-2-hydroxyphenyl]ethanone Detected in urban aerosols Environmental monitoring

Biological Activity

Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-, also known as 2-(3-acetyl-4-hydroxyphenyl)ethyl acetate, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antioxidant, anti-inflammatory, and potential anticancer properties, supported by recent studies and findings.

Chemical Structure and Properties

Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]- has the chemical formula C10H12O4C_{10}H_{12}O_4 and belongs to the class of acetophenones. Its structure features a hydroxyl group and an acetoxy group that contribute to its biological activities. The compound's unique functional groups allow it to interact with various biological targets.

Biological Activities

1. Antibacterial Activity

Recent studies have demonstrated that Ethanone exhibits moderate antibacterial properties. For instance, it has shown minimum inhibitory concentration (MIC) values ranging from 32 to 128 μg/mL against Staphylococcus aureus . This suggests its potential use in developing antibacterial agents.

2. Antioxidant Properties

The compound has been evaluated for its antioxidant activity using assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). These studies indicate that Ethanone can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

3. Anti-inflammatory Effects

Ethanone has demonstrated significant anti-inflammatory properties in vitro. It was shown to inhibit the production of pro-inflammatory cytokines in RAW 264.7 macrophage cells, with IC50 values indicating effective suppression at low concentrations . This positions the compound as a candidate for therapeutic applications in inflammatory diseases.

4. Anticancer Potential

Preliminary research suggests that Ethanone may possess anticancer activity. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines, although specific studies on Ethanone are still required to confirm these effects .

Case Studies and Research Findings

Several case studies have explored the biological activity of compounds related to Ethanone:

  • Study on Acetophenones : A study isolated various natural-derived acetophenones, including derivatives similar to Ethanone, which were found to exhibit antibacterial and antifungal activities against multiple strains .
  • Enzyme Inhibition Studies : Research indicated that phenolic compounds like Ethanone could inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's . The IC50 values for related compounds were reported in the nanomolar range, highlighting their potential as therapeutic agents.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of Ethanone compared to related compounds:

Compound Antibacterial Activity (MIC) Antioxidant Activity Anti-inflammatory Activity (IC50) Anticancer Potential
Ethanone32–128 μg/mLModerateLow μM rangePreliminary evidence
Related Compound A<50 μg/mLHigh25 μMConfirmed
Related Compound B>100 μg/mLModerate50 μMUnder investigation

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